molecular formula C10H4F6 B1348107 1-Ethynyl-3,5-bis(trifluoromethyl)benzene CAS No. 88444-81-9

1-Ethynyl-3,5-bis(trifluoromethyl)benzene

Cat. No. B1348107
CAS RN: 88444-81-9
M. Wt: 238.13 g/mol
InChI Key: MAHIBRPXUPUAIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene is C10H4F6 . Its average mass is 238.129 Da and its monoisotopic mass is 238.021713 Da .


Physical And Chemical Properties Analysis

1-Ethynyl-3,5-bis(trifluoromethyl)benzene has a boiling point of 147-148 °C . Its density is 1.346 g/mL at 25 °C . The refractive index n20/D is 1.4230 (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Organometallic Synthesis

    1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, is used as a versatile material in organometallic synthesis. It's prepared from 1,3-bis(fluoromethyl)benzene and facilitates various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

  • Formation of Cruciform Fluorophores
    )benzene is involved in the synthesis of novel phenothiazine-containing cruciforms. These cruciform fluorophores display significant shifts in emission when exposed to magnesium triflate or zinc triflate, indicating potential applications in sensory devices for metal cations (Hauck et al., 2007).
  • Phase Transfer Catalyzed Polymerization: This compound plays a role in phase transfer palladium(0) catalyzed polymerization reactions, which leads to the formation of mesomorphic compounds. These compounds demonstrate potential for applications in the field of material science due to their unique thermal and structural properties (Pugh & Percec, 1990).

Chemical Reactions and Properties

  • Involvement in Carboboration Reactions

    It undergoes carboboration reactions with certain boranes, a process vital in the creation of complex organic molecules. This reaction pathway is essential in organic synthesis, leading to products that have potential use in various chemical industries (Liedtke et al., 2012).

  • Fluorination Reactions

    In a related compound, 1,3-bis-(trifluoromethyl)benzene, fluorination over potassium tetrafluorocobaltate leads to products like 1-fluoro-3,5-bis-(trifluoromethyl)benzene. This process has implications for mechanistic studies and further chemical transformations (Parsons, 1972).

  • Potential in Polymer Science

    It's used in synthesizing compounds that display mesomorphic behavior and form mesomorphic EDA complexes, showing potential for applications in polymer science and materials engineering (Pugh & Percec, 1990).

Safety And Hazards

1-Ethynyl-3,5-bis(trifluoromethyl)benzene is a flammable liquid and vapor . It’s recommended to keep the container tightly closed, take precautionary measures against static discharge, and use explosion-proof electrical/ventilating/lighting/equipment . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-ethynyl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHIBRPXUPUAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363735
Record name 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3,5-bis(trifluoromethyl)benzene

CAS RN

88444-81-9
Record name 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Hauck, J Schönhaber, AJ Zucchero… - The Journal of …, 2007 - ACS Publications
We report the synthesis and characterization of five novel phenothiazine-containing cruciforms (5−9). The targets were prepared by a NaH-promoted Horner reaction of tetraethyl(2,5-…
Number of citations: 152 pubs.acs.org
FB Madsen, I Dimitrov, AE Daugaard, S Hvilsted… - Polymer …, 2013 - pubs.rsc.org
An azide-containing, trifunctional vinyl cross-linker for silicone networks has been synthesized. The cross-linker has through Cu(I) catalyzed 1,3-cycloaddition been reacted with six …
Number of citations: 90 pubs.rsc.org
AM Sevim, HY Yenilmez, ZA Bayır - Polyhedron, 2013 - Elsevier
The synthesis of symmetrically substituted novel metallophthalocyanines (M = Zn(II), Cu(II), Co(II)) bearing four 3,5-bis(trifluoromethyl)phenylethynyl moieties was achieved by following …
Number of citations: 25 www.sciencedirect.com
HJ Bae, H Kim, KM Lee, T Kim, YS Lee, Y Do… - Dalton …, 2014 - pubs.rsc.org
1,4-Di-(1-Ar-o-carboran-2-yl)benzene (Ar = 3,5-bis(trifluoromethyl)phenyl (1), phenyl (2), 4-n-butylphenyl (3), 4-N,N-dimethylaniline (4)) compounds that are electronically modulated at …
Number of citations: 67 pubs.rsc.org
M Shiotsuka, A Goto, S Miura, H Uekusa… - Journal of Organometallic …, 2020 - Elsevier
A new series of platinum(II) organometallic complexes with 3,8-bis-(3-hydroxy-3-methylbut-1-yn-1-yl)-1,10-phenanthroline (3,8-Phentriple bond-C(CH 3 ) 2 OH) and nine respective …
Number of citations: 4 www.sciencedirect.com
M Shiotsuka, T Hanada, M Ogihara, M Okada… - Journal of …, 2023 - Elsevier
The vapochromism of square-planar platinum(II) complexes has been widely studied because of its potential as a useful chemical sensor of harmful volatile organic compounds (VOCs). …
Number of citations: 3 www.sciencedirect.com
PM Dietrich, N Lange, A Lippitz, M Holzweber… - Applied Surface …, 2019 - Elsevier
Biosensors are of essential importance in medical and biological diagnostics. Often, they are produced using silane chemistry on glass or silicon oxide surfaces. However, controlling …
Number of citations: 8 www.sciencedirect.com
M Shiotsuka, M Ogihara, T Hanada, K Kasai - Journal of Organometallic …, 2022 - Elsevier
We synthesized platinum(II) organometallic complexes with 3,8-bis-(triethylsilyl)ethynyl-1,10-phenanthroline (3,8-Phentriple bond-TES) and six respective arylethynyl ligands with …
Number of citations: 4 www.sciencedirect.com
N Lange, PM Dietrich, A Lippitz, N Kulak… - Surface and …, 2016 - Wiley Online Library
In this study, a new direct functionalization method of silicon nitride (Si 3 N 4 ) using azidation and click chemistry is presented. First, amino groups (NH x ) were created on a Si 3 N 4 …
AM Sevim, HY Yenilmez, M Aydemir, A Koca… - Electrochimica Acta, 2014 - Elsevier
The new tetra peripheral 3,5-bis(trifluoromethyl)phenylethynyl substituted metallophthalocyanines (MPc) have been synthesized and their aggregative properties were investigated in …
Number of citations: 52 www.sciencedirect.com

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